N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide is a complex organic compound that features a nitrobenzamide core with a dimethylamino phenyl group and a morpholinoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium acetate or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The dimethylamino group can participate in electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving strong acids or bases, such as sulfuric acid or sodium hydroxide
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or by binding to specific receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the nitrobenzamide core.
4-Dimethylaminophenol: Contains the dimethylamino group and phenyl ring but differs in the substituents.
1,8-Naphthalimide Derivatives: Similar in terms of photophysical properties and applications in OLEDs.
Uniqueness: N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide is unique due to its combination of a nitrobenzamide core with a dimethylamino phenyl group and a morpholinoethyl substituent.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23(2)17-9-7-16(8-10-17)20(24-11-13-29-14-12-24)15-22-21(26)18-5-3-4-6-19(18)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOKVONCNDXLTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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